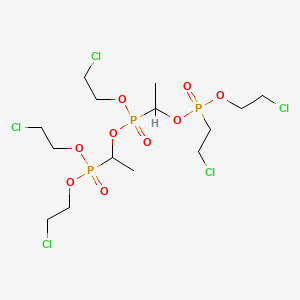![molecular formula C17H16ClN3O4S B3031607 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5531-21-5](/img/structure/B3031607.png)
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide consists of a benzene ring with various substituents. The chlorine atom, ethoxy group, and carbamothioyl moiety are attached to the benzene ring. The nitro group and methyl group are also present. For a visual representation, refer to the crystal structure reported in Acta Crystallographica .
Wissenschaftliche Forschungsanwendungen
C17H16ClN3O4S\mathrm{C_{17}H_{16}ClN_3O_4S}C17H16ClN3O4S
and a molecular weight of 393.84 g/mol .Let’s explore its unique applications in various fields:
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Studies have shown that it may exhibit antioxidant effects, making it relevant for applications in health supplements or functional foods .
Antibacterial Activity
Given its thioamide moiety, this compound might possess antibacterial properties. Researchers have explored its efficacy against various bacterial strains. Investigating its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .
Polymerization Catalysis
The compound’s unique structure could make it useful in catalyzing ring-opening polymerization reactions. Researchers have synthesized similar compounds and studied their catalytic behavior. Investigating its role in polymerization processes could open up applications in materials science and industry .
Biological Imaging Probes
Fluorescent derivatives of this compound could serve as imaging probes for biological studies. By modifying its structure, researchers can create fluorescent analogs that selectively bind to specific cellular targets. These probes could aid in visualizing cellular processes or detecting disease markers .
Pharmacological Research
Exploring the compound’s interactions with biological receptors and enzymes could reveal potential pharmacological applications. Computational studies or in vitro assays may identify specific targets, such as kinases or proteases, where this compound could be relevant .
Agrochemicals
Given its unique structure, this compound might have applications in agrochemicals. Investigating its herbicidal, fungicidal, or insecticidal properties could lead to the development of environmentally friendly pesticides or growth regulators .
Materials Science
The compound’s aromatic backbone and functional groups make it interesting for materials science. Researchers could explore its use in organic electronics, sensors, or coatings. Its stability and reactivity could contribute to innovative materials with tailored properties .
Photodynamic Therapy (PDT)
With appropriate modifications, this compound could serve as a photosensitizer in PDT. Researchers have used similar structures to target cancer cells selectively. Investigating its phototoxicity and cellular uptake could advance its application in cancer treatment .
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHMZBBUQMWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412448 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
5531-21-5 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)









![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)
